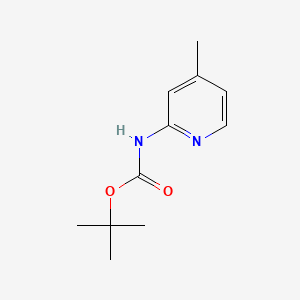

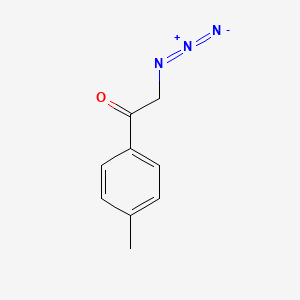

![molecular formula C19H14O3 B1337407 Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)- CAS No. 48193-94-8](/img/structure/B1337407.png)

Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

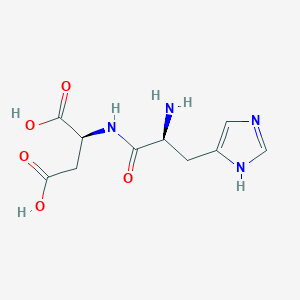

“Benzoic acid, 4-([1,1’-biphenyl]-4-yloxy)-” is an organic compound. It is a derivative of benzoic acid, which is the simplest aromatic carboxylic acid and a commonly used preservative . Benzoic acid consists of a carboxyl group attached to a benzene ring . The specific compound you’re asking about has a biphenyl group attached to the benzoic acid via an oxygen atom .

Aplicaciones Científicas De Investigación

Liquid Crystal Research

"Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-" derivatives have been explored for their applications in liquid crystalline materials. A study by Alaasar and Tschierske (2019) focused on the formation of supramolecular liquid crystalline complexes through hydrogen bonding between rod-like benzoates and benzoic acids derivatives. These complexes exhibited enantiotropic nematic phases over a broad temperature range, indicating potential applications in liquid crystal display technologies and other optoelectronic devices (Alaasar & Tschierske, 2019).

Polymer Science

The compound has been utilized in the synthesis of polymers with specific properties. Mayershofer, Nuyken, and Buchmeiser (2006) investigated the use of benzoic acid derivatives in the cyclopolymerization of 1,6-heptadiynes, leading to the formation of block and tristar copolymers. This research contributes to the development of new materials with potential applications in coatings, adhesives, and elastomers (Mayershofer, Nuyken, & Buchmeiser, 2006).

Environmental Biodegradation

Research on the environmental degradation of biphenyl compounds, which are structurally related to "Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-", has shown that microbial pathways can convert these compounds into simpler forms like benzoic acid. This has implications for bioremediation strategies aimed at breaking down persistent organic pollutants in the environment (Catelani, Colombi, Sorlini, & Treccani, 1973).

Food Science and Preservation

The benzoic acid moiety is widely recognized for its preservative qualities in the food industry. A comprehensive review by del Olmo, Calzada, and Nuñez (2017) discusses the occurrence, uses, and human exposure to benzoic acid and its derivatives, highlighting their role as antibacterial and antifungal agents in food preservation (del Olmo, Calzada, & Nuñez, 2017).

Hydrogen Bonding in Supramolecular Assemblies

The role of hydrogen bonding in stabilizing unique liquid crystalline phases has been studied, with compounds like "Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-" playing a crucial role. Jansze et al. (2014) found that hydrogen bonding between benzoic acid units could drive the formation of the twist-bend nematic phase, a new state of matter with potential applications in advanced display technologies (Jansze, Martinez-Felipe, Storey, Marcelis, & Imrie, 2014).

Propiedades

IUPAC Name |

4-(4-phenylphenoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c20-19(21)16-8-12-18(13-9-16)22-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLSATFFDLKHJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444145 |

Source

|

| Record name | Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)- | |

CAS RN |

48193-94-8 |

Source

|

| Record name | Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

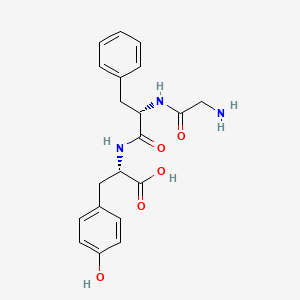

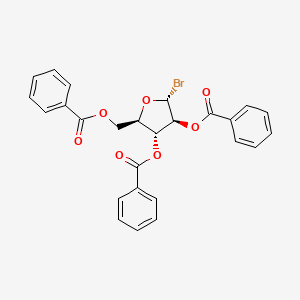

![Imidazo[1,2-A]pyridine-7-methanol](/img/structure/B1337349.png)